N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a pyrrolidine ring, a benzodioxole moiety, and a carboxamide group
Scientific Research Applications
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, which can be synthesized from substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide . The reaction conditions often involve the formation of Schiff base intermediates, which are then reduced to yield the desired pyrrolidine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and pyrrolidinyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzodioxole moiety are known to interact with various enzymes and receptors, potentially modulating their activity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or signal transduction .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structural analog with similar biological activity.
Pyrrolidine-2,5-diones: Compounds with comparable pharmacological properties.
Prolinol: Another pyrrolidine derivative with distinct stereochemistry and biological effects.
Uniqueness
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-24-15-7-5-13(10-14(15)21-8-2-3-18(21)22)20-19(23)12-4-6-16-17(9-12)26-11-25-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZDZVGALQZBIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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